2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
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Overview
Description
This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which includes three methyl groups attached to the carbon atoms at positions 2 and 5 . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under controlled temperature and pressure conditions . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency . The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Scientific Research Applications
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . Its unique bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: Shares the bicyclo[2.2.1]heptene structure but lacks the three methyl groups.
γ-Fenchene: Another name for 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene.
2,5,5-Trimethyl-2-norbornene: A positional isomer with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . The presence of three methyl groups enhances its stability and reactivity compared to other bicyclic compounds .
Properties
CAS No. |
497-33-6 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,5,5-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
MQZNYFSGRAEXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC1CC2(C)C |
Origin of Product |
United States |
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